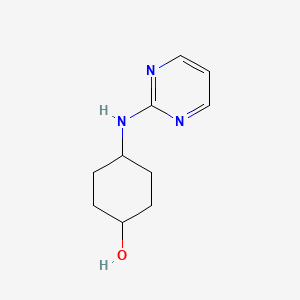
4-(Pyrimidin-2-ylamino)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(Pyrimidin-2-ylamino)cyclohexanol” contains a pyrimidine group, an amino group, and a cyclohexanol group. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The cyclohexanol group consists of a six-membered ring (cyclohexane) with one hydroxyl group (-OH), making it an alcohol .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the cyclohexanol ring, and the amino group linking them. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrimidine ring, the amino group, and the hydroxyl group of the cyclohexanol. The amino group might undergo reactions typical for amines, while the hydroxyl group could participate in reactions typical for alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of the pyrimidine and cyclohexanol groups. For example, the presence of the polar hydroxyl and amino groups might increase the compound’s water solubility compared to nonpolar compounds .Aplicaciones Científicas De Investigación
Cyclin-Dependent Kinase Inhibitors : This compound and its analogs have been studied as inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. These inhibitors show promise in cancer therapy due to their ability to halt cell proliferation and induce apoptosis in cancer cells (Wang et al., 2004).
Receptor Binding Affinity : Analog compounds have been found to have binding affinity for dopamine (D2 and D3) and serotonin 5-HT1A receptors, which is significant for developing treatments for psychiatric disorders (Wustrow et al., 1998).
Histone Deacetylase Inhibitor : It has been utilized in the design of histone deacetylase (HDAC) inhibitors, showing potential as an anticancer drug due to its ability to block cancer cell proliferation and induce cell cycle arrest and apoptosis (Zhou et al., 2008).
Antimicrobial Activity : Derivatives of this compound have been synthesized and shown to possess antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Chioma et al., 2018).
Plant Growth Retardants : Pyrimidine derivatives, similar in structure, have been used as plant growth retardants in agricultural research, providing insights into the regulation of terpenoid metabolism and its relationship to plant growth and development (Grossmann, 1990).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds such as pyrimidin-2-ylamino derivatives have been found to target proteins like nur77 and protein kinases . These proteins play crucial roles in cellular processes such as cell growth, differentiation, migration, and metabolism .
Mode of Action
Related compounds have been shown to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
It can be inferred from related compounds that they may affect pathways involving protein kinases , which are crucial for cellular signaling processes.
Result of Action
Related compounds have been shown to have anti-proliferative activity against human cancer cell lines .
Propiedades
IUPAC Name |
4-(pyrimidin-2-ylamino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-9-4-2-8(3-5-9)13-10-11-6-1-7-12-10/h1,6-9,14H,2-5H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMYIXPGCOBQPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2704873.png)
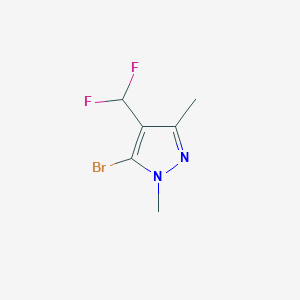
![2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2704878.png)
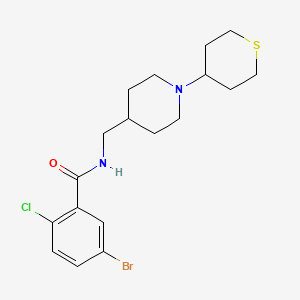
![4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2704882.png)
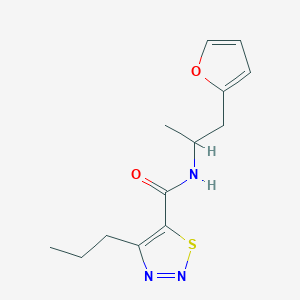
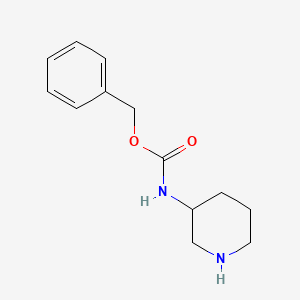

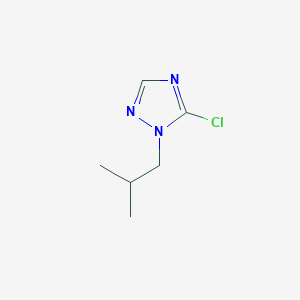
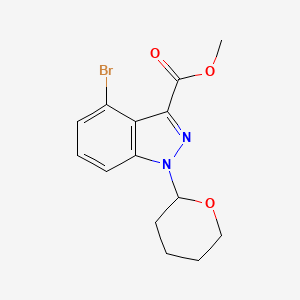
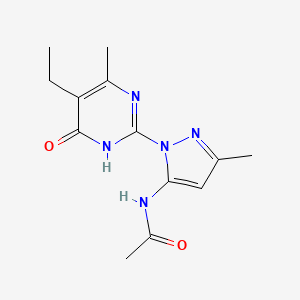
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2704890.png)
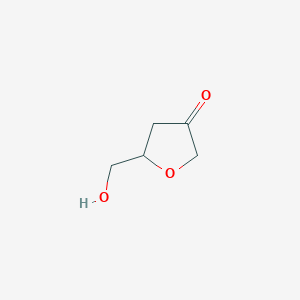
![2-[2-(4-Phenoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2704895.png)